REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[Li]CCCC.CN([CH:19]=[O:20])C>C1COCC1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][C:7]([CH:19]=[O:20])=[CH:8][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(SC=C2)C=C1
|
Name
|
|
Quantity
|
27.3 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at −78° C. to −30° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 10% citric acid solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(SC(=C2)C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |